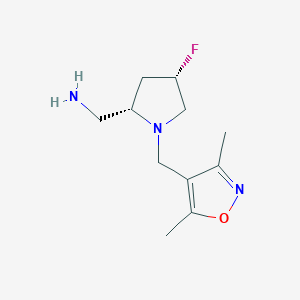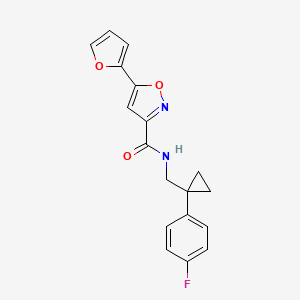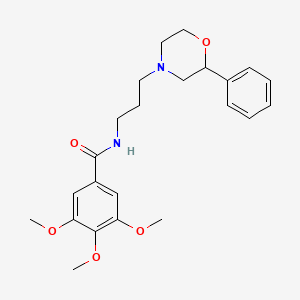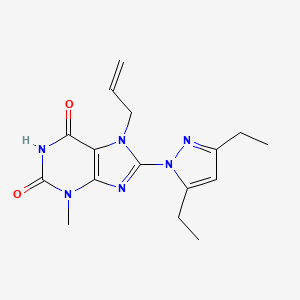
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various heterocyclic derivatives, including those with a pyrazoline core, has been explored through different methods. In one study, 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides were used as starting materials to prepare a series of substituted pyrazoline derivatives. These compounds were obtained by treating the starting material with methylhydrazine or phenylhydrazine, followed by acetylation with acetyl chloride to yield N-acetyl analogues . Similarly, another study focused on the synthesis of N-(8-alkyl (or aralkyl) nortropan-3-β-yl)-3,4,5-trimethoxybenzamides, with their molecular structures determined by 1H-NMR and 13C-NMR methods . Additionally, novel pyrazole derivatives were synthesized from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides, which were then treated with hydrazine hydrate to afford pyrazoline derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. For instance, the structure of 3,4,5-trimethoxy-N-p-tolylbenzamide was confirmed by single crystal X-ray diffraction studies, revealing strong N–H···O hydrogen bonds and unusual C–H···π interactions . Another study provided the X-ray crystal structure of a novel pyrazole derivative, highlighting the twisted conformation between the pyrazole and thiophene rings and the presence of intramolecular hydrogen bonds and π···π stacking interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include cyclization reactions, acetylation, and the formation of N-substituted derivatives. For example, cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride led to the formation of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives . The reactivity of the pyrazoline derivatives was further modified by reacting with secondary amines and paraformaldehyde to give corresponding N-substituted pyrazoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were inferred from their molecular structures and the nature of their substituents. The presence of trimethoxy groups and the pyrazoline core suggests that these compounds may exhibit significant electronic effects, which could influence their reactivity and physical properties. The antiproliferative activities of some derivatives against cancer cells were evaluated, with certain compounds showing high effectiveness against PC3 cells and moderate activities against Bcap37 and BGC823 cells . The thermal decomposition of one of the compounds was studied using thermogravimetric analysis, and nonlinear optical properties were discussed based on polarizability and hyperpolarizability values .
Applications De Recherche Scientifique
Synthesis and Structural Studies
Compounds with complex structures, including those related to pyrazoles and benzamides, are often subjects of synthesis and structural studies to explore their potential applications in various fields, such as materials science and pharmaceuticals. For example, studies have been conducted on the synthesis, structure, and cyclization processes of various atropisomers, demonstrating the interest in the chemical manipulation of similar compounds for specific applications (Skladchikov, Suponitskii, & Gataullin, 2013).
Material Properties and Applications
Research into compounds with benzamide and pyrazole components often extends into the exploration of their material properties, such as thermal stability, solubility, and electronic characteristics. For instance, novel aromatic polyimides have been synthesized and characterized, revealing their potential in creating materials with desirable thermal and solubility properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Supramolecular Chemistry and Liquid Crystals
The study of supramolecular chemistry, focusing on the self-assembly and mesomorphic properties of compounds, is another area of interest. Research into supramolecular liquid crystals containing pyrazole units showcases the exploration of these compounds for applications in advanced materials and displays (Moyano et al., 2013).
Pharmaceutical Research
Compounds similar to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide are also explored for potential pharmaceutical applications. Research into novel benzamide derivatives for their pharmacological activities, such as anti-inflammatory properties, indicates the broad interest in these compounds for therapeutic uses (Abdulla et al., 2014).
Mécanisme D'action
Target of Action
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide primarily targets the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound interacts with its targets, the GIRK channels, by activating them . This activation results in changes in the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels by N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide affects the GPCR signaling pathways . The downstream effects of this interaction include modulation of physiological processes such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
It has been noted that similar compounds display nanomolar potency as girk1/2 activators with improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The molecular and cellular effects of N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,4,5-trimethoxybenzamide’s action include changes in cell excitability due to the activation of GIRK channels . This can have potential therapeutic implications for conditions such as pain perception, epilepsy, reward/addiction, and anxiety .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
Safety and Hazards
Propriétés
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S/c1-11-7-16(21(20-11)13-5-6-28(23,24)10-13)19-18(22)12-8-14(25-2)17(27-4)15(9-12)26-3/h7-9,13H,5-6,10H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNDPCRCUILORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)imino]propanenitrile](/img/structure/B2541476.png)


![2-(3-(4-Chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B2541480.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(4-fluorophenoxy)-N-methylbenzamide](/img/structure/B2541484.png)
![9-Azabicyclo[4.2.1]nonane-2,5-diol;hydrochloride](/img/structure/B2541485.png)


![N-(3,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2541490.png)
![6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione](/img/structure/B2541491.png)


![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2541497.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2541498.png)